![molecular formula C11H9ClO3 B2386935 Methyl 5-chloro-3-methylbenzofuran-2-carboxylate CAS No. 91398-63-9](/img/structure/B2386935.png)
Methyl 5-chloro-3-methylbenzofuran-2-carboxylate
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Overview
Description
Methyl 5-chloro-3-methylbenzofuran-2-carboxylate is a chemical compound with the molecular formula C11H9ClO3 . It is a derivative of benzofuran, a type of aromatic organic compound .
Synthesis Analysis
The synthesis of benzofuran derivatives, including Methyl 5-chloro-3-methylbenzofuran-2-carboxylate, often involves reactions with organic halides . For instance, a number of new benzofuran derivatives were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . Another method involves the Suzuki–Miyaura coupling, a type of cross-coupling reaction .Molecular Structure Analysis
The molecular structure of Methyl 5-chloro-3-methylbenzofuran-2-carboxylate can be represented by the SMILES notation: Cc1c2cc (ccc2oc1C (=O)O)Cl . This indicates that the molecule contains a benzofuran ring with a methyl and a chloro substituent, and a carboxylate group .Scientific Research Applications
- Researchers have explored indole derivatives for their antiviral potential. Methyl 5-chloro-3-methylbenzofuran-2-carboxylate, being an indole derivative, has demonstrated inhibitory activity against influenza A virus. Specifically, compound methyl 6-amino-4-isobutoxy-1 H -indole-2-carboxylate exhibited an IC50 value of 7.53 μmol/L and a high selectivity index (SI) against CoxB3 virus .
Antiviral Activity
Mechanism of Action
Target of Action
Methyl 5-chloro-3-methylbenzofuran-2-carboxylate is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
Benzofuran derivatives, in general, are known to interact with various biological targets leading to changes in cellular processes . The specific interactions of Methyl 5-chloro-3-methylbenzofuran-2-carboxylate with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
Benzofuran derivatives are known to affect various biochemical pathways due to their diverse pharmacological activities . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.
Result of Action
Benzofuran derivatives are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The specific effects of Methyl 5-chloro-3-methylbenzofuran-2-carboxylate would depend on its specific targets and mode of action.
properties
IUPAC Name |
methyl 5-chloro-3-methyl-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO3/c1-6-8-5-7(12)3-4-9(8)15-10(6)11(13)14-2/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQFSVREHNMXKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-chloro-3-methylbenzofuran-2-carboxylate |
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